molecular formula C27H24O3S B8265874 4-(1-Pyrenyl)-butyl tosylate

4-(1-Pyrenyl)-butyl tosylate

Cat. No.: B8265874
M. Wt: 428.5 g/mol
InChI Key: VZBHGZRWDPXSAY-UHFFFAOYSA-N
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Description

4-(1-Pyrenyl)-butyl tosylate is a complex organic compound that features both aromatic and sulfonate functional groups. This compound is known for its unique structural properties, which include multiple aromatic rings and a sulfonate ester linkage. It is used in various scientific research applications due to its distinctive chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Pyrenyl)-butyl tosylate typically involves the esterification of 4-Methylbenzenesulfonic acid with 4-(pyrene-1-yl)butanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Pyrenyl)-butyl tosylate can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.

    Reduction: The sulfonate ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3).

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

4-(1-Pyrenyl)-butyl tosylate is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying aromatic sulfonate esters.

    Biology: In the study of enzyme interactions and as a fluorescent probe due to the pyrene moiety.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(1-Pyrenyl)-butyl tosylate involves its interaction with molecular targets through its aromatic and sulfonate groups. The pyrene moiety can intercalate with DNA, while the sulfonate ester can participate in hydrogen bonding and electrostatic interactions. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylbenzenesulfonic acid 4-(naphthalen-1-yl)butyl ester
  • 4-Methylbenzenesulfonic acid 4-(anthracen-1-yl)butyl ester
  • 4-Methylbenzenesulfonic acid 4-(phenanthren-1-yl)butyl ester

Uniqueness

4-(1-Pyrenyl)-butyl tosylate is unique due to the presence of the pyrene moiety, which imparts distinct fluorescent properties and enhances its ability to interact with biological molecules. This makes it particularly valuable in applications requiring fluorescence-based detection and analysis.

Properties

IUPAC Name

4-pyren-1-ylbutyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O3S/c1-19-8-15-24(16-9-19)31(28,29)30-18-3-2-5-20-10-11-23-13-12-21-6-4-7-22-14-17-25(20)27(23)26(21)22/h4,6-17H,2-3,5,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBHGZRWDPXSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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